2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile . The structures of the synthesized compounds are usually confirmed by elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined by various techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present .Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to the inhibition of the growth of the examined cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to alterations in cell cycle progression .
Cellular Effects
In cellular studies, 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine over time in laboratory settings have not been explicitly reported in the literature. Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is not explicitly reported in the literature. Given its interaction with CDK2, it may be localized in areas where this enzyme is present .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRAJUNCHOEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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